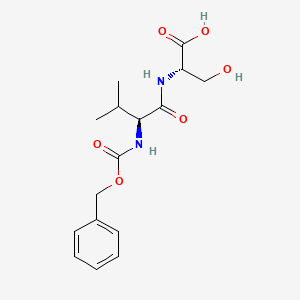

Z-Val-ser-OH

Description

Significance of Dipeptides and Protected Dipeptides in Chemical Biology and Pharmaceutical Sciences

Dipeptides, the simplest peptide structures consisting of two amino acids linked by a peptide bond, and their protected counterparts are of immense interest in scientific research. sigmaaldrich.com Their low molecular weight, structural diversity, and stability make them attractive candidates for drug discovery. researchgate.net In the pharmaceutical industry, dipeptides are explored for a wide range of therapeutic applications, including as antihypertensives, anticancer agents, and neuroprotective compounds. researchgate.net They can also serve as components of drug delivery systems. researchgate.net

The use of protecting groups, such as the Benzyloxycarbonyl (Z) group found in Z-Val-Ser-OH, is a cornerstone of modern peptide synthesis. sigmaaldrich.com These groups temporarily block reactive sites on amino acids, allowing for controlled and sequential formation of peptide bonds, which is crucial for building complex peptide chains. sigmaaldrich.comvulcanchem.com This strategy prevents unwanted side reactions and ensures the integrity of the desired peptide sequence. vulcanchem.com Protected dipeptides, therefore, serve as fundamental building blocks in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, facilitating the creation of larger, biologically active peptides and peptidomimetics. sigmaaldrich.comchempep.com

Overview of this compound as a Synthetic Building Block and Research Probe

This compound stands out as a particularly useful protected dipeptide in the researcher's toolkit. chemimpex.com Its structure, featuring a valine and a serine residue with a Z-protecting group on the valine's N-terminus, offers a unique combination of properties. chemimpex.comscbt.com This specific configuration enhances its solubility and stability, making it an ideal intermediate for the synthesis of more complex bioactive peptides. chemimpex.com

As a synthetic building block, this compound is widely utilized in:

Peptide Synthesis: It serves as a crucial component in the assembly of specific peptide sequences, particularly those relevant to drug development and therapeutic applications. chemimpex.com Its compatibility with various coupling reagents and favorable reaction kinetics streamline the synthesis process, leading to higher yields and purity of the final peptide products. chemimpex.com

Pharmaceutical Development: Researchers employ this compound in the design of novel drugs, especially enzyme inhibitors. chemimpex.com The dipeptide's structure can be incorporated into larger molecules designed to target specific enzymes with high precision. chemimpex.com

As a research probe, this compound and related dipeptides are valuable for:

Biochemical Research: It is used in studies investigating protein interactions and enzyme activity. chemimpex.com By incorporating this dipeptide into synthetic substrates or inhibitors, researchers can probe the binding sites and mechanisms of enzymes like proteases.

Diagnostics: Dipeptides can be utilized in the development of diagnostic tools that rely on specific peptide interactions, potentially improving the accuracy of disease detection methods. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Z-L-valyl-L-serine |

| CAS Number | 72635-81-5 |

| Molecular Formula | C16H22N2O6 |

| Molecular Weight | 338.36 g/mol |

| Appearance | White powder |

| Melting Point | 169 - 175 °C |

| Optical Rotation | [a]D25 = +22 ± 1º (c=1 in DMF) |

| Purity | ≥ 98% (HPLC) |

Data sourced from Chem-Impex. chemimpex.com

Current State and Research Trajectories of this compound Investigations

Current research involving this compound and similar protected dipeptides continues to expand, driven by the ever-growing interest in peptide-based therapeutics and diagnostics. The ongoing exploration of their potential applications is a vibrant area of scientific inquiry.

Key Research Trajectories:

Development of Novel Peptide-Based Drugs: The use of this compound as a building block is expected to contribute to the synthesis of new peptide drugs with improved efficacy and specificity for a variety of diseases, including cancer and immunological disorders. chemimpex.com

Advanced Drug Delivery Systems: Research is ongoing into the use of dipeptides in creating sophisticated drug delivery vehicles, such as hydrogels, that can release therapeutic agents in a controlled and targeted manner. acs.org

Probing Biological Processes: The application of dipeptides as research probes is becoming more sophisticated. tum.de Techniques like 2D infrared spectroscopy utilize custom-synthesized peptides containing unnatural amino acids to study protein-ligand interactions with high precision. acs.org

Chemoenzymatic Synthesis: Innovative methods, such as the chemoenzymatic polymerization of amino acid esters, are being explored to synthesize polypeptides in a more environmentally friendly and efficient manner, which could influence the production of dipeptide building blocks in the future. acs.org

The continuous refinement of synthetic methodologies and a deeper understanding of the biological roles of peptides will undoubtedly fuel further investigations into the utility of this compound and its analogs. As research progresses, this versatile compound is poised to remain a critical component in the development of new scientific tools and therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-10(2)13(14(20)17-12(8-19)15(21)22)18-16(23)24-9-11-6-4-3-5-7-11/h3-7,10,12-13,19H,8-9H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPGEDJLONFGEL-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Z Val Ser Oh

Strategies for Z-Val-Ser-OH Incorporation into Peptide Sequences

The incorporation of the this compound moiety into larger peptide structures can be achieved through two primary strategies: solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS). Each approach offers distinct advantages and is chosen based on the desired scale of synthesis, the complexity of the target peptide, and purification considerations.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) is a classical method that involves the stepwise addition of amino acids or peptide fragments in a homogenous reaction mixture. springernature.com In the context of this compound, this would typically involve the activation of the C-terminal carboxylic acid of this compound, followed by its reaction with the N-terminal amine of another amino acid or peptide fragment in a suitable solvent. mdpi.com

The Z-group (benzyloxycarbonyl) serves as a temporary protecting group for the N-terminus of the valine residue. thieme-connect.de This group is stable under the conditions required for peptide bond formation but can be removed by methods such as catalytic hydrogenation, which does not affect the peptide bonds or most side-chain protecting groups. thieme-connect.de This allows for the selective deprotection and further elongation of the peptide chain from the N-terminus of the newly added dipeptide unit.

While solution-phase synthesis can be labor-intensive due to the need for purification of intermediates at each step, it remains a valuable technique for large-scale synthesis and for the preparation of certain complex or modified peptides. springernature.com The synthesis of dipeptides like this compound itself is often carried out in solution before its potential use in larger peptide syntheses. openaccessjournals.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the dominant method for peptide synthesis due to its efficiency and amenability to automation. csic.es In SPPS, the C-terminal amino acid of the target peptide is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner by adding protected amino acids. csic.es The use of excess reagents drives the reactions to completion, and purification is simplified to washing the resin to remove excess reagents and byproducts. lsu.edu

The incorporation of a pre-formed dipeptide unit like this compound into a growing peptide chain on a solid support can be a strategic move. This "fragment condensation" approach can sometimes improve the efficiency of the synthesis, especially when dealing with difficult sequences that are prone to aggregation or incomplete reactions.

The two most common protecting group strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. americanpeptidesociety.org The choice between these strategies dictates the conditions used for deprotection of the α-amino group during the synthesis cycle.

Fmoc Strategy: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This mild deprotection condition is a key advantage of the Fmoc strategy, making it suitable for a wide range of peptides. americanpeptidesociety.org If this compound were to be incorporated in an Fmoc-based SPPS, the Z-group would need to be compatible with the basic deprotection steps, or a different N-terminal protecting group would be used for the dipeptide. The side chain of serine is often protected with a tert-butyl (tBu) group in Fmoc-SPPS, which is cleaved under acidic conditions at the end of the synthesis. iris-biotech.de

Boc Strategy: The Boc group is acid-labile and is removed using acids such as trifluoroacetic acid (TFA). americanpeptidesociety.org While historically significant, the harsher deprotection conditions of the Boc strategy can sometimes lead to side reactions. americanpeptidesociety.org The Z-group is generally compatible with the Boc strategy as it is stable to the acidic conditions used for Boc removal. The side chain of serine in Boc-SPPS is typically protected with a benzyl (B1604629) (Bzl) group, which is also removed during the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF). thaiscience.info

| Strategy | Nα-Protecting Group | Deprotection Condition | Serine Side-Chain Protection (Typical) |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) americanpeptidesociety.org | tert-Butyl (tBu) iris-biotech.de |

| Boc | tert-Butyloxycarbonyl | Acid (e.g., TFA) americanpeptidesociety.org | Benzyl (Bzl) thaiscience.info |

In SPPS, the peptide is attached to the solid support via a linker molecule. The choice of linker is crucial as it determines the conditions required for the final cleavage of the peptide from the resin and the nature of the C-terminal functional group (e.g., carboxylic acid or amide). lsu.edu

For the synthesis of a peptide containing the this compound unit where the final product is a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin would be suitable choices. researchgate.net Cleavage from Wang resin is typically achieved using a strong acid like TFA, which would also remove acid-labile side-chain protecting groups. researchgate.net The 2-chlorotrityl resin allows for milder cleavage conditions, often using a solution of trifluoroethanol (TFE) in dichloromethane (B109758) (DCM), which can leave some side-chain protecting groups intact if desired. sigmaaldrich.com

If the desired product is a peptide amide, a Rink amide resin would be used. researchgate.net Cleavage from this resin with TFA yields a C-terminal amide. nih.gov The specific cleavage cocktail often includes scavengers to prevent side reactions with sensitive amino acid residues.

Optimization of Coupling Reagents and Reaction Kinetics for this compound Peptide Formation

The formation of the peptide bond between this compound and another amino acid or peptide is a critical step that requires careful optimization of coupling reagents and reaction conditions to ensure high efficiency and minimize side reactions.

The carboxyl group of an amino acid is not reactive enough to form a peptide bond on its own and therefore needs to be activated. mdpi.com This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, such as an active ester. mdpi.comuniurb.it

Evaluation of Coupling Efficiencies and Byproduct Formation

The efficiency of a coupling reaction is paramount for the successful synthesis of long peptides. Incomplete coupling at any step leads to the formation of deletion sequences, which can be difficult to separate from the desired product. The choice of coupling reagent can significantly impact the reaction rate and the potential for side reactions, such as racemization (epimerization) of the activated amino acid. mdpi.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. luxembourg-bio.com

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids. sigmaaldrich.com

Aminium/Uronium Salts: Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available. sigmaaldrich.com HATU, in particular, is often favored for difficult couplings due to the formation of a highly reactive OAt ester. sigmaaldrich.com

The choice of coupling reagent can also influence the formation of byproducts. For instance, the use of carbodiimides can lead to the formation of N-acylurea byproducts. peptide.com The use of aminium/uronium salts can sometimes result in the guanidinylation of the free N-terminal amine of the peptide chain, which acts as a capping group and prevents further elongation. uniurb.it

The kinetics of the peptide bond formation are influenced by the nature of the amino acids being coupled, the solvent, the temperature, and the specific coupling reagent and additives used. wisc.edunih.gov For the incorporation of this compound, the steric hindrance of the valine residue may necessitate the use of a more potent coupling reagent like HATU to achieve a fast and complete reaction. sigmaaldrich.com

The following table summarizes some common coupling reagents and their general characteristics:

| Coupling Reagent | Class | Key Features | Potential Byproducts |

| DCC/DIC | Carbodiimide | Cost-effective, widely used. peptide.com | N-acylurea, racemization (suppressed by HOBt/HOAt). peptide.comluxembourg-bio.com |

| PyBOP | Phosphonium Salt | High reactivity, good for hindered couplings. sigmaaldrich.com | Carcinogenic HMPA byproduct with original BOP. luxembourg-bio.com |

| HBTU/HATU | Aminium/Uronium Salt | Very efficient, fast reaction rates. sigmaaldrich.com | Guanidinylation of N-terminus. uniurb.it |

The optimization of these coupling reactions is an ongoing area of research, with new reagents and protocols continually being developed to improve the efficiency and purity of peptide synthesis. rsc.org

Azide (B81097) Method in this compound Synthesis and Associated Side Reactions

The azide method is a classic strategy for forming peptide bonds. ethz.ch It involves the reaction of a peptide or amino acid azide (e.g., Z-Val-N₃) with the amino group of another amino acid or peptide (e.g., H-Ser-OH). While valued for its low propensity to cause racemization, the method is not without potential side reactions. ethz.ch

The most significant side reaction associated with the azide method is the Curtius rearrangement. rsc.org In this process, the acyl azide rearranges at elevated temperatures to form an isocyanate intermediate, with the loss of nitrogen gas. This highly reactive isocyanate can then react with the amine component to produce an unwanted urea (B33335) derivative instead of the desired peptide bond. rsc.org The formation of this urea impurity can complicate the purification process, especially when the peptide and urea derivatives have similar chromatographic properties. rsc.org

To minimize the Curtius rearrangement, azide coupling reactions are typically performed under carefully controlled conditions, such as low temperatures (0–5 °C) and at concentrations around 0.1 M. rsc.org These conditions favor the desired bimolecular peptide bond formation over the unimolecular rearrangement.

| Reaction Type | Reactants | Product | Key Conditions |

|---|---|---|---|

| Desired Peptide Coupling | R¹CON₃ + R²NH₂ | R¹CO-NHR² (Peptide) | Favored at low temperatures and controlled concentrations. rsc.org |

| Side Reaction (Curtius Rearrangement) | 1. R¹CON₃ → R¹NCO + N₂ 2. R¹NCO + R²NH₂ → R¹NH-CO-NHR² (Urea) | Urea Derivative | More prevalent at higher temperatures. rsc.org |

Stereochemical Control and Epimerization Mitigation Strategies in this compound Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of a peptide is highly dependent on its three-dimensional structure. mdpi.comresearchgate.net Epimerization, the conversion of one chiral center into its opposite configuration (e.g., L-amino acid to D-amino acid), is a major side reaction that must be avoided. mdpi.com

The primary mechanism for epimerization during peptide bond formation involves the activation of the N-protected amino acid's carboxyl group, which can lead to the formation of an oxazol-5(4H)-one intermediate. mdpi.comthieme-connect.de The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reaction with an amine can yield a mixture of diastereomeric peptides, which are often difficult to separate due to their similar physical properties. mdpi.com

Several strategies have been developed to suppress epimerization:

Choice of Coupling Reagents and Additives: The use of certain coupling reagents can significantly reduce the rate of epimerization. Additives like 1-hydroxybenzotriazole (HOBt) and its more effective derivative, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), can minimize racemization by forming less reactive active esters. ethz.chorgsyn.org Oxyma Pure has demonstrated superior performance in preserving stereochemical configuration, even when compared to other additives like HOAt. orgsyn.org

Novel Coupling Reagents: Ynamide-based coupling reagents have shown high efficiency in forming amide bonds with low epimerization products. mdpi.com These reagents offer a practical alternative for both academic and industrial settings. mdpi.com

Reaction Conditions: Minimizing the presence of base and controlling reaction temperature and time are crucial. For instance, using carbodiimides like EDC-HCl in solution-phase synthesis can accelerate the formation of the active ester without promoting significant epimerization. orgsyn.org

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Use of Additives | Additives are used with coupling reagents to form active esters that are more resistant to racemization. | Oxyma Pure has been shown to be highly effective in minimizing epimerization, exceeding the performance of HOBt and HOAt in some cases. | orgsyn.org |

| Advanced Coupling Reagents | Development of new classes of coupling reagents designed to activate the carboxyl group without promoting oxazolone (B7731731) formation. | Ynamide coupling reagents provide good reaction efficiency with low epimerization. | mdpi.com |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Sultam moieties have been used as chiral auxiliaries to control stereochemistry. | beilstein-journals.org |

| Catalyst Control | A chiral catalyst is used to create a chiral environment that favors one stereochemical pathway over another. | Asymmetric catalysis provides kinetic discrimination between enantiomers through diastereomeric transition states. | rsc.org |

Post-Synthetic Derivatization of Serine and Valine Residues in this compound Containing Peptides

After the peptide backbone is assembled, specific amino acid residues can be chemically modified to introduce new functionalities or to mimic natural post-translational modifications (PTMs). The serine residue in the this compound sequence is a prime target for such derivatization.

Phosphorylation, the addition of a phosphate (B84403) group (PO₄³⁻), is one of the most important PTMs, regulating numerous cellular processes. sb-peptide.comjpt.com It primarily occurs on the hydroxyl side chains of serine, threonine, and to a lesser extent, tyrosine residues. qyaobio.com The synthesis of phosphopeptides is crucial for studying these biological signaling pathways. jpt.com

There are two primary synthetic approaches to obtain phosphopeptides:

"Building Block" Approach: This method involves the incorporation of a pre-phosphorylated and protected amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, directly into the peptide sequence during solid-phase peptide synthesis (SPPS). sb-peptide.comsigmaaldrich.com This strategy provides precise site-specific control over the location of the phosphorylation. qyaobio.com For serine and threonine, monobenzyl-protected derivatives are used, as fully protected phosphate triesters are prone to beta-elimination under the basic conditions used for Fmoc group removal. sigmaaldrich.com

"Post-Assembly" Phosphorylation: In this approach, the unmodified peptide is first synthesized, followed by the phosphorylation of specific serine residues. jpt.comqyaobio.com While conceptually straightforward, this method can be difficult to control and may lead to impure products. kohan.com.tw

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Building Block | Incorporation of pre-phosphorylated amino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) during SPPS. sigmaaldrich.com | Site-specific control; widely used in automated synthesis. sb-peptide.comqyaobio.com | Coupling of bulky phosphoamino acids can be difficult; acid-labile phosphate protecting groups require careful handling. sigmaaldrich.comkohan.com.tw |

| Post-Assembly | Phosphorylation of the completed peptide chain. jpt.com | May be useful for certain complex structures. | Often difficult to perform with high specificity and can yield impure products. qyaobio.comkohan.com.tw |

Glycosylation, the attachment of carbohydrate moieties (glycans), is another critical PTM that influences a peptide's stability, solubility, and biological function. creative-biolabs.comqyaobio.com The attachment of a glycan to the hydroxyl group of a serine or threonine residue is known as O-linked glycosylation. creative-biolabs.comcnr.it

Similar to phosphorylation, synthetic glycopeptides can be prepared using two main strategies:

Building Block Approach: This is the most common method, where a pre-synthesized glycosylated amino acid building block (e.g., Fmoc-Ser(Ac₃AcNH-α-Gal)-OH) is incorporated into the peptide sequence using standard SPPS protocols. sigmaaldrich.comformulationbio.com This allows for complete control over the site of glycosylation and the structure of the attached glycan. creative-biolabs.comcnr.it

Post-Synthetic (Convergent) Glycosylation: In this method, the peptide is synthesized first, often with a specifically incorporated chemical handle. A glycan is then attached to this handle in a subsequent step. creative-biolabs.com Chemoselective reactions, such as the azide-alkyne "click" cycloaddition or S-alkylation of cysteine residues, are employed for this purpose. creative-biolabs.comcnr.it

The addition of a sugar moiety can significantly alter the peptide's conformation. Studies have shown that glycosylation can break helical structures and induce the formation of beta-turns, which can be a critical factor in determining the peptide's biological activity and function. nih.gov

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Building Block | Incorporation of pre-glycosylated serine or threonine derivatives during SPPS. formulationbio.com | Precise control over glycosylation site and glycan structure. creative-biolabs.comcnr.it | Synthesis of the glycosylated amino acid building blocks can be complex. |

| Post-Synthetic Conjugation | Attachment of glycans to a fully formed peptide using chemoselective reactions. creative-biolabs.com | Offers flexibility; avoids exposing complex glycans to harsh SPPS conditions. | Requires introduction of a unique chemical handle into the peptide sequence. |

Structural Elucidation and Biophysical Characterization of Z Val Ser Oh and Its Conjugates

Advanced Spectroscopic Techniques for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Z-Val-Ser-OH Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For peptides like this compound, ¹H and ¹³C NMR are fundamental techniques. spectralservice.deirisotope.com ¹H NMR provides information on the local environment of protons, while ¹³C NMR offers insights into the carbon skeleton. irisotope.comucl.ac.uk Analysis of chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE) can reveal detailed conformational features, such as the orientation of amino acid side chains and the presence of intramolecular hydrogen bonds. researchgate.netfrontiersin.orgresearchgate.net

Table 1: Representative NMR Data for Dipeptides This table is illustrative and provides typical chemical shift ranges for amino acid residues in a dipeptide context. Actual values for this compound would require specific experimental data.

| Nucleus | Amino Acid Residue | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | α-H | 3.5 - 4.5 | Backbone conformation |

| ¹H | β-H | 2.0 - 4.0 | Side chain conformation |

| ¹H | Amide NH | 7.0 - 9.0 | Hydrogen bonding, solvent exposure |

| ¹³C | Cα | 50 - 65 | Secondary structure |

| ¹³C | Cβ | 25 - 40 | Side chain conformation |

| ¹³C | Carbonyl (C=O) | 170 - 180 | Peptide bond environment |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. wvu.edunih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.org The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and the resulting CD spectrum is characteristic of the protein's secondary structure content (e.g., α-helix, β-sheet, random coil). nih.govhiroshima-u.ac.jp

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures This table presents typical CD minima and maxima for common secondary structures.

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| Random Coil | ~212 | ~198 |

| Triple Helix | ~220 | ~197 |

Infrared (IR) Spectroscopy for Reaction Monitoring and Structural Insights

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for studying the peptide backbone. The amide I (C=O stretching, ~1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands are sensitive to the secondary structure of peptides. mpg.de For instance, the position of the amide I band can distinguish between α-helices, β-sheets, and random coils. nih.gov

In the context of this compound, IR spectroscopy can be used to monitor the progress of peptide synthesis reactions. rsc.org The appearance and disappearance of characteristic vibrational bands, such as those associated with the carboxyl group of the amino acid and the activated ester used in coupling, can confirm the formation of the peptide bond. Furthermore, IR studies can provide insights into the hydrogen bonding network of this compound and its conjugates. researchgate.net In aggregated states, intermolecular hydrogen bonding can be a key factor, and IR spectroscopy can reveal whether intramolecular hydrogen bonds present in solution are maintained in the aggregate. researchgate.net

Mass Spectrometry-Based Structural Proteomics and Peptide Footprinting

Mass spectrometry (MS) has emerged as a powerful tool for structural biology, offering insights into protein conformation, dynamics, and interactions. Techniques like hydroxyl radical protein footprinting (HRPF) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) provide residue-level information on solvent accessibility and protein dynamics.

Hydroxyl Radical Protein Footprinting (HRPF/FPOP) Applications

Hydroxyl radical protein footprinting (HRPF) is a method that uses highly reactive hydroxyl radicals (•OH) to irreversibly modify solvent-accessible amino acid side chains. acs.orgnih.gov The extent of modification is then quantified by mass spectrometry, providing a "footprint" of the protein's solvent-accessible surface. nih.gov Fast Photochemical Oxidation of Proteins (FPOP) is a specific HRPF method where hydroxyl radicals are generated on a microsecond timescale by laser photolysis of hydrogen peroxide, minimizing the risk of labeling-induced conformational changes. nih.govwhiterose.ac.uk

The reactivity of amino acid side chains to hydroxyl radicals varies, with an approximate order of: Cys > Met > Trp > Tyr > Phe > His > Leu ~ Ile > Arg ~ Lys ~ Val > Ser ~ Thr ~ Pro > Gln ~ Glu > Asp ~ Asn > Ala > Gly. nih.govopenaccessebooks.com In conjugates containing this compound, the valine and serine residues have moderate to low reactivity. nih.govopenaccessebooks.com However, their modification rates can still provide valuable information about their local environment and solvent accessibility. iucr.org For example, a decrease in the modification of Val or Ser residues upon binding of the conjugate to a target protein would suggest that these residues are part of the binding interface. FPOP can be used to map protein-protein interaction sites, identify regions of conformational change, and study protein folding. acs.orgnih.gov

Table 3: Common Mass Shifts in HRPF for Valine and Serine This table shows the mass changes observed upon oxidation of Val and Ser residues by hydroxyl radicals.

| Amino Acid | Mass Shift (Da) | Type of Modification |

| Valine | +16 | Hydroxylation |

| Valine | +14 | Carbonyl formation |

| Serine | -2 | Dehydrogenation |

| Serine | +16 | Hydroxylation |

Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics and solvent accessibility of proteins. nih.govacs.org The method relies on the exchange of backbone amide hydrogens with deuterium from a D₂O buffer. jove.com The rate of this exchange is dependent on the local structure, with hydrogens in stable secondary structures like α-helices and β-sheets, or those buried within the protein core, exchanging much more slowly than those in flexible, solvent-exposed regions. nih.govnih.gov By quenching the exchange reaction at various time points and analyzing the mass increase of proteolytic peptides, a map of the protein's conformational dynamics can be generated. glennmasson.com

For peptide conjugates incorporating this compound, HDX-MS can reveal how this dipeptide influences the flexibility and dynamics of the entire molecule. chemrxiv.org Comparing the deuterium uptake of the conjugate in its free form versus when it is bound to a target can pinpoint regions that become protected upon binding, thus identifying the interaction interface. acs.org HDX-MS is particularly valuable for studying large proteins and protein complexes that are not amenable to NMR or X-ray crystallography. jove.commdpi.com

Table 4: Factors Influencing HDX Rates This table outlines the key factors that affect the rate of hydrogen-deuterium exchange in proteins.

| Factor | Effect on HDX Rate |

| Solvent Accessibility | Higher accessibility leads to faster exchange. |

| Secondary Structure | Stable structures (α-helices, β-sheets) slow down exchange. |

| Hydrogen Bonding | Amide protons involved in hydrogen bonds exchange slower. |

| pH | Exchange is slowest around pH 2.5-3.0. |

| Temperature | Higher temperatures increase the exchange rate. acs.org |

Quantitative Analysis of this compound Peptide Modifications by Mass Spectrometry

Mass spectrometry (MS) serves as a powerful and sensitive analytical technique for the quantitative analysis of peptides and their post-translational modifications (PTMs). tandfonline.comresearchgate.net In the context of peptides containing the this compound motif, mass spectrometry enables the precise determination of molecular weight and the identification of various modifications. The N-terminal benzyloxycarbonyl (Z) group, along with the valine and serine residues, can be subject to chemical alterations, which result in specific mass shifts detectable by MS.

Tandem mass spectrometry (MS/MS) is particularly crucial for characterizing peptide modifications. tandfonline.comresearchgate.net In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides. acs.org These peptides are then introduced into the mass spectrometer, ionized, and selected based on their mass-to-charge ratio (m/z). libretexts.org Subsequent fragmentation of a selected peptide ion, through methods like collision-induced dissociation (CID), generates a series of fragment ions (typically b- and y-ions) that provide sequence information. ahajournals.org This fragmentation pattern can pinpoint the exact location of a modification on the this compound peptide.

Recent advancements in mass spectrometry, including high-resolution instruments and novel fragmentation techniques like electron-transfer dissociation (ETD), have further enhanced the ability to analyze modified peptides. pnas.org Quantitative proteomic strategies, such as those employing isobaric tags (e.g., TMT), allow for the relative quantification of peptide modifications across different samples, providing insights into the dynamic nature of these modifications in biological systems. acs.org Algorithms and software tools are continuously being developed to improve the identification and quantification of peptide modifications from complex MS data, including those that may be present on this compound containing peptides. biorxiv.org

Below is a table summarizing common mass spectrometry techniques used for peptide analysis:

| Technique | Description | Application for this compound |

| Electrospray Ionization (ESI) | A soft ionization technique that produces multiply charged ions from analytes in solution, suitable for large biomolecules. libretexts.org | Ionizing this compound containing peptides for MS analysis. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | An ionization method where the analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte. libretexts.org | Analysis of larger proteins or peptides containing the this compound motif. |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to obtain structural information. tandfonline.comlibretexts.org | Sequencing the this compound peptide and localizing any modifications on the valine or serine residues. |

| Collision-Induced Dissociation (CID) | A fragmentation method that uses collisions with an inert gas to induce fragmentation of the precursor ion. ahajournals.org | Generating b- and y-type fragment ions to determine the amino acid sequence of the this compound peptide. |

| Electron-Transfer Dissociation (ETD) | A non-ergodic fragmentation method that preserves labile post-translational modifications. pnas.org | Characterizing delicate modifications on the serine residue of this compound that might be lost during CID. |

| High-Resolution Mass Spectrometry | Utilizes instruments like Orbitrap or FT-ICR to measure m/z values with high accuracy and resolution. biorxiv.org | Accurately determining the mass of the this compound peptide and its modified forms, aiding in confident identification. |

X-ray Crystallography of this compound-Containing Protein and Enzyme Complexes

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules, including protein and enzyme complexes. sci-hub.se This method has been instrumental in visualizing how peptides containing the this compound motif bind to their protein targets. The process involves crystallizing the protein-peptide complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed structural model can be built. sci-hub.sesaromics.com

The resolution of the crystal structure is a key indicator of its quality. High-resolution structures, such as those determined to 1.8 Å or 2.00 Å, provide precise details of the molecular interactions between the this compound peptide and the protein. pnas.orgnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For instance, the crystal structure of a complex might reveal that the serine hydroxyl group of the peptide forms a crucial hydrogen bond with an amino acid residue in the protein's active site.

Structural studies of enzyme-inhibitor complexes have provided valuable insights into reaction mechanisms. For example, the structure of an enzyme in complex with a this compound-containing inhibitor can reveal how the inhibitor mimics the natural substrate and blocks the enzyme's catalytic activity. mdpi.com The benzyloxycarbonyl (Z) group and the valine side chain often play significant roles in positioning the peptide within the binding pocket of the protein.

The following table presents examples of crystallographic data for protein complexes, illustrating the type of information obtained from such studies.

| PDB ID | Protein/Enzyme | Ligand | Resolution (Å) | Key Findings |

| N/A | Dipeptidyl Peptidase IV (DP IV) | Phe-cyanopyrrolidide inhibitor | 1.8 | The inhibitor forms a covalent bond with the active site serine (Ser-630). The structure reveals a tetrameric assembly. pnas.org |

| N/A | Helicobacter pylori UreE | Ni2+ and Zn2+ | 1.59 (Ni), 2.52 (Zn) | The C-terminal region of the protein becomes ordered upon metal binding, with His152 playing a key role in coordination. nih.gov |

| N/A | Phosphorylase Kinase (PHKγt) | Peptide substrate analogue | 2.6 | The peptide substrate binds in an all-β conformation, differing from its conformation in the native protein. embopress.org |

| N/A | Salmonella Zinc Transporter (ZntB) | N/A (soluble domain) | 2.3 | The structure reveals a homopentameric assembly with two monomers per asymmetric unit in one crystal form. nih.gov |

Analysis of Peptide-Protein Interactions and Molecular Recognition Involving this compound Residues

The valine residue, with its hydrophobic isopropyl side chain, often participates in van der Waals interactions within hydrophobic pockets of the target protein. nih.gov The serine residue, containing a hydroxyl group, can act as both a hydrogen bond donor and acceptor, forming critical hydrogen bonds with the protein backbone or side chains. mdpi.com The N-terminal benzyloxycarbonyl (Z) group can also contribute to binding through aromatic or hydrophobic interactions.

The study of peptide-protein interactions is crucial for understanding biological processes and for the rational design of therapeutic agents. nih.gov Techniques such as X-ray crystallography and NMR spectroscopy provide atomic-level details of these interactions, revealing the precise orientation of the peptide within the protein's binding site. nih.gov

The side chains of amino acids are the primary determinants of a peptide's chemical properties and play a crucial role in intermolecular contacts with proteins. nih.gov The nature of these side chains—whether they are hydrophobic, polar, charged, or aromatic—dictates the types of interactions they can form. For instance, hydrophobic residues like valine tend to be involved in crystal contacts more frequently than large, charged amino acids. nih.govresearchgate.net

In addition to common interactions like hydrogen bonds and hydrophobic interactions, less common interactions such as halogen bonds can also play a significant role in stabilizing peptide-protein complexes. acs.org A halogen bond is a non-covalent interaction between a halogen atom (acting as an electrophile) and a nucleophilic site, such as a backbone carbonyl oxygen. bibliotekanauki.placs.org The introduction of halogen atoms into a peptide ligand can therefore be a strategy to enhance binding affinity and specificity. bibliotekanauki.pl Studies have shown that halogen bonds can be directed towards the protein backbone, providing a way to systematically engineer peptide-protein interactions. researchgate.net

The following table summarizes the types of intermolecular interactions involving amino acid side chains:

| Interaction Type | Description | Example involving this compound components |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. mdpi.com | The hydroxyl group of the serine in this compound can form a hydrogen bond with a backbone carbonyl or a charged residue on the protein. mdpi.com |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. nih.gov | The isopropyl side chain of valine and the phenyl ring of the Z-group can pack into a hydrophobic pocket on the protein surface. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from the interaction of permanent or transient electric dipole moments. mdpi.com | These forces contribute to the overall stability of the complex by acting between all closely packed atoms of the peptide and protein. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The partial charges on the atoms of the peptide backbone and side chains interact with corresponding charges on the protein. libretexts.org |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.orgacs.org | A halogenated derivative of the Z-group could form a halogen bond with a backbone carbonyl oxygen of the protein. nih.govbibliotekanauki.pl |

The process of a peptide binding to a protein is often dynamic and can involve conformational changes in both the peptide and the protein, a phenomenon known as "induced fit". plos.org A peptide that is flexible and unstructured in solution may adopt a well-defined, stable conformation upon binding to its protein target. utoronto.ca These conformational changes are critical for achieving optimal complementarity at the binding interface and for the biological function of the complex.

For a peptide like this compound, the backbone and side chains can reorient to maximize favorable interactions with the protein's binding site. For example, circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques to study these conformational changes in solution. utoronto.ca NMR can reveal changes in the chemical environment of individual atoms upon binding, providing insights into which parts of the peptide are involved in the interaction and undergo structural rearrangements. nih.gov

In some cases, the binding of a peptide can induce significant conformational changes in the protein as well, which can be essential for its activity. For example, the binding of a regulatory peptide can switch a protein from an inactive to an active state. nih.gov The study of these coupled conformational changes provides a deeper understanding of the molecular mechanisms of biological regulation.

The table below provides examples of peptide conformational changes upon binding to proteins.

| System | Peptide Conformation (Free) | Peptide Conformation (Bound) | Method of Observation | Key Finding |

| Calmodulin-binding peptides (e.g., from MLCK) | Random coil | α-helical | CD and NMR | The peptide folds into an α-helix upon binding to Ca2+-Calmodulin. utoronto.ca |

| NprR/NprX complex | Flexible | Defined, stabilized by H-bonds and van der Waals interactions | X-ray Crystallography | The peptide NprX induces a tetramerization of the NprR protein upon binding. nih.gov |

| PDZ2 domain with RA-GEF2 peptide | Likely flexible | Extended, hydrogen-bonded to the protein | X-ray Crystallography and NMR | The peptide binding does not induce substantial conformational changes in the PDZ2 domain itself. nih.gov |

Biochemical Activity, Enzymatic Interactions, and Biological Roles of Z Val Ser Oh

Z-Val-Ser-OH as an Enzymatic Substrate and Modulator

The interaction of enzymes with small peptide substrates like this compound is fundamental to understanding their biological function and for the development of therapeutic agents. The specific sequence and nature of the amino acid residues are critical for recognition and catalysis.

The specificity of a protease is determined by its preference for hydrolyzing peptide bonds adjacent to particular amino acid residues. This preference arises from interactions between the substrate's amino acid side chains (designated P1, P2, etc., relative to the cleaved bond) and the corresponding binding pockets of the enzyme (S1, S2, etc.). researchgate.netpurdue.edu The P1 residue is often a primary determinant of specificity as it binds in the S1 pocket, which is adjacent to the catalytic site. purdue.edu

Techniques such as quantitative proteomics and the use of proteome-derived peptide libraries allow for detailed profiling of protease specificity. embopress.orgnih.gov These methods can identify thousands of cleavage sites, revealing preferences for certain residues at various positions. pnas.org For example, in dipeptidyl peptidase 4 (DPP4), the P1 position is a key specificity feature, accounting for a significant portion of the variance in cleavage efficiency. embopress.org Similarly, studies on cysteine proteases have shown a strong preference for hydrophobic residues like phenylalanine in the P2 position. mdpi.com

Derivatives of this compound are valuable tools in such studies. By incorporating this dipeptide into larger peptide libraries, researchers can probe the specificity of proteases for valine (a branched-chain, hydrophobic amino acid) and serine (a small, polar amino acid) at defined positions within the substrate sequence. This information is crucial for designing specific inhibitors and activity-based probes. researchgate.net

The amino acid components of this compound, valine and serine, have been shown to act as allosteric regulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), with distinct kinetic consequences. Serine functions as an activator, while valine acts as an inhibitor. researchgate.netucl.ac.ukelifesciences.org These effects are reflected in changes to the enzyme's catalytic efficiency.

| Regulator | Effect | Catalytic Efficiency (kcat/KM) (mM-1min-1) |

|---|---|---|

| None | Baseline | 29.2 ± 4.2 × 103 |

| Valine (Val) | Inhibitor | 4.9 ± 0.7 × 103 |

| Serine (Ser) | Activator | 50.5 ± 8.1 × 103 |

Data sourced from a study on the biochemical insights into amino acid regulation of pyruvate kinase muscle isoform 2.

Serine proteases are a major class of proteolytic enzymes characterized by a highly conserved catalytic triad (B1167595) of serine (Ser), histidine (His), and aspartate (Asp) in their active site. mdpi.commdpi.com The catalytic mechanism proceeds via a two-step "double displacement" process. mdpi.comnih.gov

First, the catalytic serine, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile peptide bond. This forms a high-energy tetrahedral intermediate, which is stabilized by the enzyme. mdpi.comnih.gov The intermediate then collapses, breaking the peptide bond and forming a covalent acyl-enzyme intermediate, while the first product is released. nih.gov In the second step, a water molecule, activated by the histidine, hydrolyzes the acyl-enzyme intermediate, releasing the second product and regenerating the active enzyme. nih.gov

Peptide-based inhibitors, including derivatives of diphenyl phosphonates, can irreversibly inhibit serine proteases by mimicking the tetrahedral intermediate. biorxiv.orgacs.org These compounds react with the active site serine to form a stable, covalent adduct, effectively inactivating the enzyme. Other inhibitors function through the "Laskowski mechanism," where they bind tightly to the active site like a substrate but are hydrolyzed extremely slowly. The inhibitor's hydrolysis products remain bound, and the peptide bond can be reformed, trapping the enzyme in a futile hydrolysis/resynthesis cycle and preventing it from acting on other substrates. mdpi.comnih.gov

Modulation of Protein Activity and Oligomeric State by this compound Derivatives

The activity of many proteins and enzymes is regulated by changes in their three-dimensional structure and their assembly into oligomeric complexes. These changes can be induced by the binding of small molecules, including dipeptides and their constituent amino acids, to allosteric sites distinct from the active site. nih.govdiva-portal.org

Dipeptide analogs and individual amino acids can serve as allosteric effectors, modulating enzyme function by shifting the equilibrium between different oligomeric and conformational states. nih.govacs.orgnih.gov A prime example is the regulation of Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis that exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric/monomeric state. nih.gov

The amino acids valine and serine, the components of this compound, exert opposing regulatory effects on PKM2. researchgate.netucl.ac.uk Serine acts as an allosteric activator, binding to the enzyme and stabilizing the active tetrameric R-state conformation. researchgate.netnih.govnih.gov In contrast, valine is an allosteric inhibitor that binds to the same pocket but stabilizes the inactive T-state conformation. researchgate.netelifesciences.orgnih.gov This competition between activators and inhibitors at a single allosteric site allows for fine-tuned, "allostatic" regulation of enzyme activity based on the relative concentrations of different amino acids. nih.gov This mechanism enables the cell to rapidly sense nutrient availability and rebalance (B12800153) its metabolism accordingly. nih.gov

| Condition | Predominant Oligomeric State | Enzyme Activity |

|---|---|---|

| PKM2 alone | Tetramer | Active |

| PKM2 + Valine | Mixture of Tetramer and Dimer/Monomer | Inhibited |

| PKM2 + Serine | Tetramer | Activated |

Data interpreted from studies on the allosteric regulation of M2 pyruvate kinase by amino acids. researchgate.netnih.gov

Role in Cellular Signaling and Metabolic Pathways

The constituent amino acids of this compound are deeply integrated into central cellular processes, acting as metabolic intermediates and participating in the regulation of critical signaling pathways that control cell growth, proliferation, and survival. researchgate.net

Serine is a pivotal metabolite that links glycolysis to several major biosynthetic pathways. nih.gov It is a primary source of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of nucleotides (the building blocks of DNA and RNA), lipids, and proteins. nih.govnih.govspandidos-publications.comscispace.com This network, often referred to as serine-glycine one-carbon (SGOC) metabolism, is crucial for sustaining the rapid proliferation of cells. nih.govspandidos-publications.comrupress.org Valine, an essential branched-chain amino acid, has been shown to influence mitochondrial function. researchgate.net

Furthermore, serine is a key player in cell signaling through its phosphorylation. Protein kinases are enzymes that transfer a phosphate (B84403) group to specific serine, threonine, or tyrosine residues on target proteins. Receptor protein serine/threonine kinases are integral components of pathways that respond to extracellular signals like the transforming growth factor β (TGF-β) family. wikipedia.orgguidetopharmacology.org Intracellular signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, are mediated by a series of serine/threonine kinases. ontosight.ainih.govnih.gov These pathways are fundamental regulators of gene expression, cell cycle progression, and apoptosis, and their dysregulation is implicated in numerous diseases. ontosight.ainih.gov Specific amino acids, including serine and valine, can also influence these pathways; for instance, they have been shown to activate signaling networks involving the Tor/S6K and Pkh1/2 kinases to modulate cellular stress responses and aging. plos.org

Influence on Signal Transduction Networks and Protein-Metabolite Interactions

Small molecules, including dipeptides, can act as regulatory ligands and signaling molecules that interact with proteins, thereby affecting cellular metabolism, growth, and development. frontiersin.org There is growing evidence that a vast number of protein-metabolite interactions exist, forming a complex regulatory landscape. mdpi.com For example, some dipeptides have been shown to influence the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of growth and metabolism. frontiersin.org The dipeptide Gly-Sar has been found to mediate mTOR activity in leukemia stem cells. frontiersin.org Furthermore, studies on proteogenic dipeptides in plants have revealed their role as metabolic switches that can directly bind to and regulate key enzymes, thereby influencing carbon flux distribution in response to environmental changes. frontiersin.org

The interaction of metabolites with proteins can alter their function and play a role in the collective behavior of proteins within a pathway. acs.org Studies have shown that metabolites can influence protein-protein interactions and even shift the equilibrium between monomeric and dimeric forms of proteins. acs.org A study on depressive symptoms identified interactions between specific proteins and the amino acid valine, one of the constituents of this compound, highlighting the role of amino acids in modulating protein activity in complex biological processes. nih.gov Given that this compound is a dipeptide, it could potentially participate in this intricate network of protein-metabolite interactions, although specific targets and mechanisms remain to be elucidated.

Table 1: Examples of Dipeptide and Amino Acid Interactions in Signal Transduction This table is interactive and showcases examples of how components related to this compound may interact with signaling pathways, based on available research for similar molecules.

| Interacting Molecule | Pathway/Protein Target | Observed Effect/Role | Citation |

| Gly-Sar Dipeptide | mTOR Pathway | Mediation of mTOR activity in leukemia stem cells. | frontiersin.org |

| Pro-containing cyclodipeptides | TOR Pathway | Activation of TOR signaling in plants, promoting growth. | frontiersin.org |

| Valine (Amino Acid) | Contactin-1, Mast/stem cell growth factor receptor kit | Interacts with these proteins to explain variability in the p-factor for mental health. | nih.gov |

| Various Dipeptides | Glycolytic/Gluconeogenic Pathway | Inhibition of enzymes like GAPDH, suggesting multisite regulation. | frontiersin.org |

Implications for Intrinsically Disordered Proteins and Their Functions

The amino acid sequence of a protein dictates whether it will adopt a stable three-dimensional structure or exist as an intrinsically disordered protein (IDP). nih.gov IDPs are enriched in certain "disorder-promoting" amino acids and depleted in "order-promoting" ones. nih.govfrontiersin.org Serine, a component of this compound, is considered a disorder-promoting residue. nih.govnih.gov In contrast, valine is classified as an order-promoting residue due to its bulky hydrophobic nature. nih.govnih.gov

The presence of both an order-promoting (valine) and a disorder-promoting (serine) residue in the this compound dipeptide highlights the nuanced role that short peptide sequences can play in protein structure. IDPs are crucial in cellular signaling, often acting as flexible linkers or scaffolds that mediate protein-protein interactions. nih.govpnas.org Post-translational modifications, such as the phosphorylation of serine residues, frequently occur in disordered regions and can modulate the conformational and functional states of proteins. pnas.org For instance, phosphorylation of arginine/serine (RS) dipeptide-rich motifs in the nucleocapsid protein of coronaviruses has been shown to modulate its multimerization and cellular localization. nih.gov

Table 2: Classification of Amino Acids in this compound in Relation to Protein Disorder This interactive table classifies the constituent amino acids of this compound based on their propensity to be found in ordered or disordered protein regions.

| Amino Acid | Component of this compound | Classification | Rationale | Citation |

| Valine | Yes | Order-Promoting | Bulky, hydrophobic residue that favors inclusion in structured segments. | nih.govnih.gov |

| Serine | Yes | Disorder-Promoting | Polar residue frequently found in flexible, unfolded regions of proteins. | nih.govnih.gov |

Antimetabolite Actions and Biochemical Pathway Perturbation Studies

Antimetabolites are compounds that are structurally similar to endogenous molecules and can interfere with metabolic pathways, often by competitively inhibiting enzymes. researchgate.net They are widely used as therapeutic agents, particularly in cancer chemotherapy. researchgate.net This class of drugs includes analogues of purines, pyrimidines, and amino acids. researchgate.net

There is no direct evidence to classify this compound as an antimetabolite. However, its nature as an amino acid derivative places it in a class of molecules that can have antimetabolite properties. For example, L-fluoroalanine and cycloserine are amino acid analogues that act as antibacterial agents through competitive inhibition. researchgate.net The primary role of this compound appears to be as a synthetic building block. chemimpex.com In this context, it is used to create specific peptide sequences which might be designed as enzyme inhibitors to perturb specific biochemical pathways. chemimpex.comdergipark.org.tr Synthetic peptides can be engineered to function as enzyme substrates or inhibitors, thereby affecting signaling pathways in both biochemical research and pathological processes. dergipark.org.tr

Perturbation of biochemical pathways is a key strategy for understanding their function and for developing therapeutic interventions. The introduction of specific molecules, like synthetic peptides, can reveal the robustness and connectivity of cellular networks. mdpi.com While this compound itself has not been documented in such studies, dipeptides synthesized from modified amino acids have been evaluated for activities such as antidiabetic effects, indicating their potential to modulate metabolic pathways. openaccessjournals.com For instance, dipeptides derived from 4-hydroxyisoleucine (B15566) have been synthesized and tested for their ability to regulate glucose. openaccessjournals.com This suggests that modified dipeptides can be designed to perturb specific biological pathways, a potential application for peptides synthesized using this compound.

Computational Modeling and Simulation Studies of Z Val Ser Oh Systems

Molecular Docking for Ligand-Protein Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to predict the binding mode and affinity of a ligand to a protein receptor. mdpi.com In the context of Z-Val-Ser-OH, molecular docking studies would be instrumental in identifying potential protein targets and predicting how the dipeptide binds within the active or allosteric sites of these proteins.

The process involves preparing the 3D structures of both this compound (the ligand) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket. nih.gov These poses are then scored based on functions that estimate the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov

Research has shown that the presence of specific amino acid residues, such as valine and serine, can influence binding affinity. For instance, hydrophobic amino acids like valine can contribute to binding in hydrophobic pockets, while serine, with its hydroxyl group, can form crucial hydrogen bonds. frontiersin.org Docking studies can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that drive the binding of this compound to a protein. frontiersin.org

Table 1: Key Amino Acid Interactions in Protein-Ligand Binding

| Interaction Type | Amino Acids Often Involved | Potential Role of this compound Residues |

| Hydrogen Bonding | Ser, Thr, Asp, Glu, Gln, Asn, His, Arg, Tyr, Trp nih.govrsc.org | The serine residue's hydroxyl group and the carboxyl and amide groups of the peptide backbone can act as hydrogen bond donors or acceptors. |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp, Met, Ala, Pro winona.edu | The valine residue's isopropyl side chain can engage in hydrophobic interactions within the binding pocket. |

| Electrostatic Interactions | Asp, Glu, Lys, Arg, His mdpi.com | The terminal carboxylate of this compound can form salt bridges with positively charged residues like Lysine or Arginine. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the this compound-protein complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and explore the flexibility of both the ligand and the protein. nih.gov

For a dipeptide like this compound, MD simulations can show how its conformation changes upon binding to a protein and how it adapts to the binding pocket. These simulations can also highlight the role of water molecules in mediating protein-ligand interactions. acs.org The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Structure-Activity Relationship (SAR) Elucidation through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.net In silico SAR approaches use computational methods to predict the activity of new analogs based on the properties of known active and inactive compounds. rsc.org For this compound, this could involve creating a library of virtual derivatives by modifying its structure, for example, by substituting the valine or serine residues or altering the N-terminal protecting group.

These virtual compounds can then be docked into the target protein's binding site to predict their binding affinities. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.com By analyzing the properties of these virtual analogs, researchers can identify which structural features are crucial for activity, guiding the synthesis of more potent and selective compounds. nih.gov For instance, studies have shown that the presence of hydrophobic side chains, like that of valine, can enhance inhibitory activity against certain enzymes. frontiersin.org

Table 2: In Silico SAR Workflow for this compound Analogs

| Step | Description | Computational Tools |

| 1. Analog Design | Generate a virtual library of this compound derivatives with systematic structural modifications. | Molecular modeling software |

| 2. Molecular Docking | Predict the binding mode and affinity of each analog to the target protein. | AutoDock, GOLD, FlexX nih.gov |

| 3. QSAR Modeling | Develop a mathematical model to correlate structural properties with predicted activity. | Machine learning algorithms rsc.org |

| 4. Activity Prediction | Use the QSAR model to predict the activity of novel, untested analogs. | QSAR software |

| 5. Prioritization | Rank the analogs based on their predicted activity to guide synthetic efforts. | Data analysis tools |

Computational Analysis of Allosteric Communication Pathways and Regulatory Mechanisms

Allosteric regulation occurs when the binding of a ligand to one site on a protein affects the binding or activity at a different, often distant, site. nih.gov Computational methods can be used to identify potential allosteric sites and to understand the communication pathways through which the allosteric signal is transmitted through the protein structure. acs.orgplos.org

For this compound, if it were to act as an allosteric modulator, computational analyses could help elucidate the mechanism. Techniques such as normal mode analysis, correlation analysis of MD simulation trajectories, and network-based approaches can identify residues that move in a correlated manner, suggesting they are part of a communication pathway. plos.orgarxiv.org These pathways often consist of a network of interacting residues that propagate conformational changes from the allosteric site to the active site. nih.govacs.org Understanding these pathways is crucial for designing allosteric drugs, which can offer advantages in terms of selectivity and reduced side effects.

In Silico Prediction of Biochemical Properties and Intermolecular Interactions

In addition to predicting binding and activity, computational tools can forecast various biochemical and physicochemical properties of this compound. This includes properties related to absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of any potential therapeutic agent. nih.govmdpi.com

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Significance |

| Molecular Weight | 338.36 g/mol chemimpex.com | Influences diffusion and transport across membranes. |

| logP (Lipophilicity) | Varies based on prediction method mdpi.com | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 3 (Serine -OH, Amide N-H, Carboxyl -OH) | Potential to form strong interactions with protein targets. |

| Hydrogen Bond Acceptors | 6 (Carbonyl oxygens, Serine -OH oxygen) | Potential to form strong interactions with protein targets. |

| Polar Surface Area (PSA) | > 100 Ų | Influences cell permeability. |

Research Applications and Translational Potential of Z Val Ser Oh Derivatives

Applications in Pharmaceutical Development and Drug Discovery

Z-Val-Ser-OH is a valuable precursor in the synthesis of bioactive peptides and peptidomimetics crucial for drug discovery. chemimpex.com Its structure allows for the creation of tailored therapeutic agents, and its favorable reaction kinetics and compatibility with various coupling reagents make it a preferred choice for chemists. chemimpex.com

Design and Synthesis of Therapeutic Peptides and Enzyme Inhibitors

The synthesis of therapeutic peptides is a cornerstone of modern drug development, targeting a vast range of diseases with high specificity and efficacy. nih.gov this compound serves as an essential component in the stepwise construction of these complex molecules through methods like solid-phase peptide synthesis (SPPS). chemimpex.combeilstein-journals.org The benzyloxycarbonyl (Z) group provides temporary protection for the N-terminus, allowing for controlled, sequential addition of other amino acids to build a desired peptide chain. nih.gov

This dipeptide is particularly relevant in the design of enzyme inhibitors. chemimpex.com Proteases, a class of enzymes that cleave peptide bonds, are implicated in numerous pathological processes. Small peptide sequences are often used as a basis for designing inhibitors that can fit into the active site of a target enzyme, blocking its activity. nih.gov For instance, serine protease inhibitors have been shown to have their activity and specificity significantly altered by substitutions at key positions. nih.gov The Val-Ser sequence can be incorporated into larger peptide chains designed to inhibit specific serine or cysteine proteases. mdpi.com

Table 1: Examples of Peptide Synthesis Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | The C-terminal amino acid is anchored to a solid resin support, and the peptide chain is elongated by sequential addition of N-protected amino acids. beilstein-journals.org | Allows for easy purification by washing away excess reagents; automation is possible. beilstein-journals.org |

| Solution-Phase Synthesis | Peptide fragments are synthesized in solution and then coupled together. | Useful for large-scale synthesis but requires purification after each step. |

| Enzymatic Ligation | Proteases are used in reverse to form peptide bonds under specific conditions. mdpi.com | Offers high stereospecificity and avoids the need for extensive protecting groups. mdpi.com |

Exploration in Oncology and Immunology Research

The fields of oncology and immunology heavily rely on understanding and manipulating protein-protein interactions (PPIs). chemrxiv.org Bioactive peptides derived from this compound are utilized in research to create agents that can modulate these interactions. chemimpex.com

In oncology, peptides can be designed to interfere with signaling pathways that promote cancer cell growth or to target tumor-specific antigens. nih.govacs.org Antibody-drug conjugates (ADCs), for example, link a potent cytotoxic agent to an antibody that specifically targets cancer cells. nih.gov Peptides can be used as part of the linker technology or as targeting moieties themselves.

In immunology, synthetic peptides are crucial for studying immune responses. nih.gov They are used to map T-cell epitopes, which is vital for vaccine development and for understanding autoimmune diseases. researchgate.net Peptide-based diagnostics can also detect antibodies against specific pathogens, indicating an immune response. bachem.com While direct applications of this compound are not extensively documented, its role as a building block allows for the synthesis of specific peptide sequences needed for this type of research. chemimpex.com

Rational Design and Optimization of Peptide Mimetics Based on this compound Scaffolds

While peptides have high specificity, they often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic use. chemrxiv.org This has led to the development of peptidomimetics—small molecules designed to mimic the structure and function of a natural peptide but with improved drug-like properties. The rational design of these molecules often starts with a known peptide sequence. rsc.org

A this compound scaffold provides a defined three-dimensional arrangement of side chains (the isopropyl group of valine and the hydroxymethyl group of serine) that can be mimicked. nih.gov The design process involves identifying the key amino acid residues responsible for a peptide's biological activity (the "pharmacophore") and then creating a non-peptide scaffold that presents the equivalent functional groups in the same spatial orientation.

Computational methods are often employed to model the interaction of a peptide with its target and to design novel scaffolds that replicate this interaction. chemrxiv.org These scaffolds might replace the amide backbone with more stable chemical structures to resist enzymatic degradation. mdpi.com The goal is to create a molecule that retains the parent peptide's activity while having the superior pharmacokinetic profile of a traditional small-molecule drug. chemrxiv.org

Development of Advanced Biomaterials and Self-Assembling Peptide Systems

Short peptides, particularly dipeptides with modified terminals, have the ability to self-assemble into ordered nanostructures, such as hydrogels, nanotubes, and nanofibers. nih.govnih.gov These biomaterials have significant potential in tissue engineering, regenerative medicine, and drug delivery. nih.gov The process is driven by non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov

The structure of this compound is well-suited for inducing self-assembly. The aromatic benzyloxycarbonyl (Z) group at the N-terminus can facilitate π–π stacking, while the peptide backbone can form intermolecular hydrogen bonds. nih.gov This combination of a hydrophobic head (the Z-group) and a more polar peptide body is a common feature of self-assembling dipeptides. mdpi.com When dissolved in an aqueous solution under appropriate conditions (e.g., a change in pH or temperature), these molecules can spontaneously organize into a three-dimensional network that entraps water, forming a hydrogel. mdpi.com

The specific amino acid sequence influences the properties of the resulting material. For example, the presence of a valine residue has been noted to play a key role in the gelation of some short peptides. nih.gov By modifying the sequence or the protecting group, researchers can tune the mechanical properties and biocompatibility of the hydrogel for specific applications, such as creating scaffolds that mimic the extracellular matrix for cell culture. acs.org

Table 2: Factors Influencing Dipeptide Self-Assembly

| Factor | Influence on Self-Assembly | Example |

|---|---|---|

| N-terminal Modification | Large aromatic groups like Fmoc or Cbz (Z) promote π–π stacking and hydrophobic interactions, driving assembly. nih.gov | Fmoc-Phe-Phe, this compound |

| Amino Acid Sequence | The hydrophobicity and charge of the side chains dictate intermolecular forces and final structure. mdpi.com | Peptides containing phenylalanine are common in hydrogelators. mdpi.com |

| External Triggers | Changes in pH, temperature, or ionic strength can induce the self-assembly process. nih.gov | A pH shift can protonate or deprotonate side chains, altering solubility and promoting aggregation. |

| Chirality | The use of D-amino acids instead of L-amino acids can increase resistance to enzymatic degradation. nih.gov | D-Phe-Phe forms stable hydrogels while L-Phe-Phe forms microtubes. mdpi.com |

Utility in Diagnostic Tool Development Utilizing Peptide Interactions

Peptides are increasingly used in the development of diagnostic tools due to their high specificity and the reproducibility of their synthesis. chemimpex.combachem.com They can be used as probes in various assay formats to detect biomarkers, antibodies, or pathogens. researchgate.netnih.gov